molecular formula C9H6FN3O2 B15256305 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15256305
M. Wt: 207.16 g/mol
InChI Key: KGFFAOPREVXINX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylacetic acid

Uniqueness

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the triazole ring and the fluorophenyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds. The triazole ring provides stability and potential for various chemical modifications, while the fluorophenyl group can enhance binding affinity and specificity in biological systems.

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-12-8(13)9(14)15/h1-5H,(H,14,15)

InChI Key

KGFFAOPREVXINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2C(=O)O)F

Origin of Product

United States

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